molecular formula C21H15ClN2O2S B1663228 2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide

2-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzamide

Cat. No.: B1663228
M. Wt: 394.9 g/mol
InChI Key: YZMLAJBOSVHFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML135, also known as 2-chloro-N-(3-cyano-4-((4-methoxyphenyl)thio)phenyl)benzamide, is a small molecule that has been identified as a selective inhibitor of streptokinase expression in Group A streptococci. Streptokinase is a major virulence factor in these bacteria, playing a critical role in their pathogenicity. ML135 inhibits streptokinase expression without affecting bacterial growth, making it a valuable tool for studying the regulation of streptokinase expression and the mechanisms of Group A streptococci infection .

Preparation Methods

The synthesis of ML135 involves several steps:

Chemical Reactions Analysis

ML135 undergoes various chemical reactions, including:

Scientific Research Applications

ML135 has several scientific research applications:

    Chemistry: ML135 is used as a probe to study the structure-activity relationships of streptokinase inhibitors. It helps in understanding the key structural features required for optimal potency and selectivity.

    Biology: ML135 is used to investigate the regulation of streptokinase expression in Group A streptococci. It helps in identifying the molecular pathways involved in streptokinase regulation.

    Medicine: ML135 has potential therapeutic applications in treating infections caused by Group A streptococci by inhibiting streptokinase expression without affecting bacterial growth, thus minimizing the risk of drug resistance.

    Industry: ML135 can be used in the development of diagnostic tools and assays for detecting streptokinase expression in clinical samples.

Mechanism of Action

ML135 exerts its effects by selectively inhibiting the expression of streptokinase in Group A streptococci. The exact molecular target of ML135 is not fully understood, but it is believed to interfere with the transcriptional regulation of the streptokinase gene. This inhibition reduces the virulence of the bacteria without affecting their growth, making ML135 a valuable tool for studying the mechanisms of Group A streptococci infection .

Comparison with Similar Compounds

ML135 is unique in its selective inhibition of streptokinase expression without affecting bacterial growth. Similar compounds include:

ML135 stands out due to its high selectivity and potency in inhibiting streptokinase expression, making it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-16-7-9-17(10-8-16)27-20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMLAJBOSVHFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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